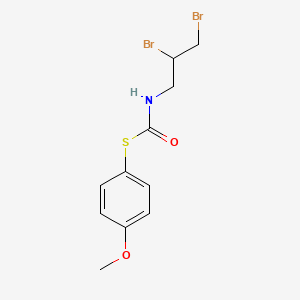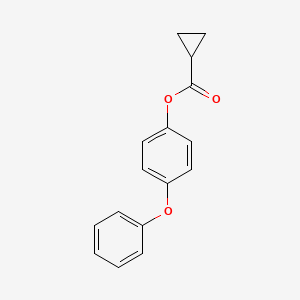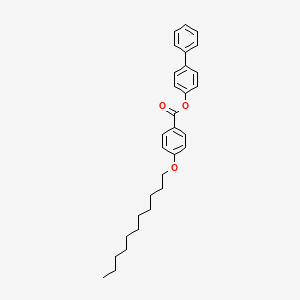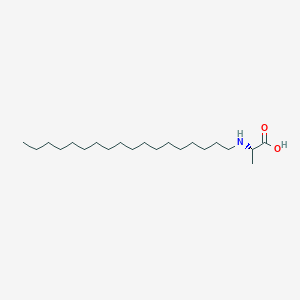![molecular formula C9H9F3N2O B14482478 N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide CAS No. 64392-58-1](/img/structure/B14482478.png)
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group attached to a trifluoroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminobenzylamine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-aminobenzylamine attacks the carbonyl carbon of trifluoroacetic anhydride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in organic solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted acetamides with various functional groups.
Aplicaciones Científicas De Investigación
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Aminophenyl)methyl]-N-methylacetamide
- N-[(2-Aminophenyl)methyl]-N-ethylacetamide
- N-(2-Aminophenyl)pyrroles
Uniqueness
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in medicinal chemistry for drug design.
Propiedades
Número CAS |
64392-58-1 |
|---|---|
Fórmula molecular |
C9H9F3N2O |
Peso molecular |
218.18 g/mol |
Nombre IUPAC |
N-[(2-aminophenyl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8(15)14-5-6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15) |
Clave InChI |
QDFFFEWWDVWXFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


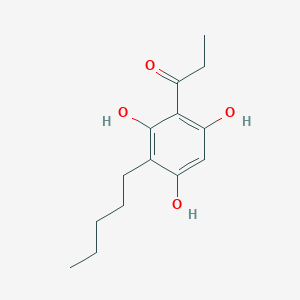

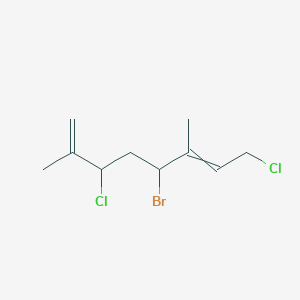
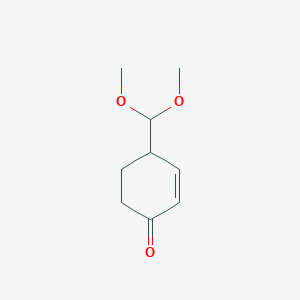

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
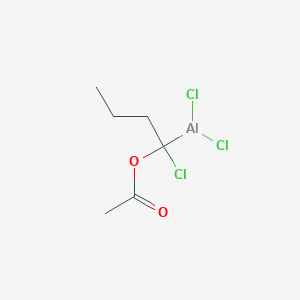

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
